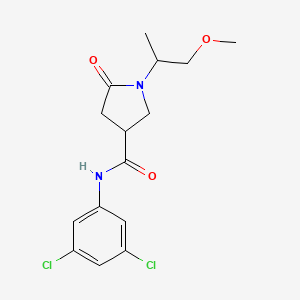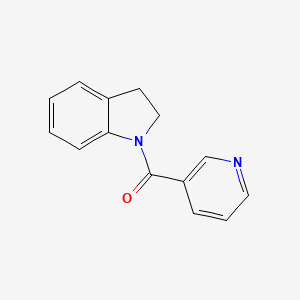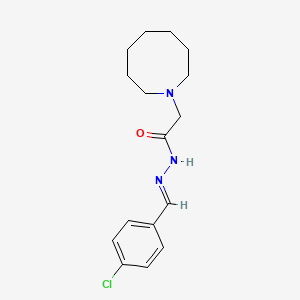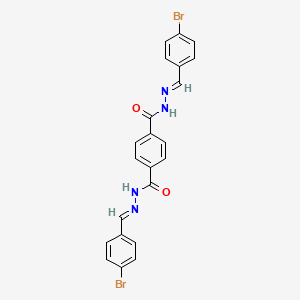![molecular formula C21H18N2O3 B5592492 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5592492.png)
3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of azo-benzoic acids and their precursors involves spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR. Molecular structures and geometries are optimized using density functional theory, highlighting the complexity and precision required in synthesizing these compounds (Baul et al., 2009).
Molecular Structure Analysis
The crystal structure of related compounds is determined by single-crystal X-ray diffraction, providing insight into the molecular arrangement and confirming the presence of specific functional groups and their orientation within the molecule. This analysis is crucial for understanding the reactivity and interaction potential of 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid (Zhao et al., 2010).
Chemical Reactions and Properties
Research shows that specific palladium complexes catalyze methoxycarbonylation reactions, leading to the formation of products with unique structural features. These findings are relevant for understanding the chemical behavior and reactivity of compounds similar to 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid under similar conditions (Núñez Magro et al., 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and interactions within the crystal lattice. These properties are crucial for the application and handling of the compound (Campaigne & Abe, 1975).
Chemical Properties Analysis
The compound's chemical properties, such as acidity, basicity, and reactivity with various reagents, are determined through its functional groups and molecular structure. Studies on similar compounds provide a foundation for predicting the behavior of 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid in chemical reactions (Asegbeloyin et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
The scientific research around compounds structurally similar to 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid has focused on various applications, including their potential antioxidant properties. For instance, phenyl ether derivatives isolated from marine-derived fungi have shown significant antioxidant activity, suggesting that structurally related compounds might also possess similar beneficial properties (Lan-lan Xu et al., 2017).
Catalytic Applications
Research has also explored the use of related compounds in catalysis. Palladium complexes of certain ligands have demonstrated high activity and regioselectivity in methoxycarbonylation reactions, indicating the potential of these compounds in synthetic and industrial processes (A. A. Núñez Magro et al., 2010). Furthermore, metal-ligand cooperative reactions involving Cu(II) and Co(II) complexes have shown promise in catalyzing solvent-free selective oxidation of secondary alcohols, pointing towards their application in green chemistry (K. Mahmudov et al., 2014).
Antimicrobial and Molluscicidal Activity
Compounds within this chemical family have also been investigated for their antimicrobial and molluscicidal activities. Prenylated benzoic acid derivatives from Piper aduncum leaves displayed significant antibacterial activities, suggesting the potential use of similar compounds in combating microbial infections (J. Orjala et al., 1993).
Anti-inflammatory and Analgesic Properties
Moreover, research into substituted 2-methylenehydrazino-4-aryl-4-oxobut-2-enoic acids and their derivatives has revealed moderate anti-inflammatory, analgesic, and antimicrobial activities. This highlights the potential therapeutic applications of these compounds in medicine (N. A. Pulina et al., 2009).
Cytotoxic Activity
Additionally, phenolic compounds isolated from the roots of various plants have demonstrated cytotoxic activity, suggesting that structurally similar compounds like 3-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid could be explored for their potential use in cancer therapy (A. Bader et al., 2011).
Eigenschaften
IUPAC Name |
3-[(2Z)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-12-10-16(11-13-19)20(15-6-3-2-4-7-15)23-22-18-9-5-8-17(14-18)21(24)25/h2-14,22H,1H3,(H,24,25)/b23-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSZSBDANBNQKW-ATJXCDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NNC2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N\NC2=CC=CC(=C2)C(=O)O)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{3-[(5,7-dimethylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}piperidin-3-ol](/img/structure/B5592424.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5592432.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(5-methyl-3-isoxazolyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5592438.png)






![2-(1-piperidinyl)-4-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5592471.png)

